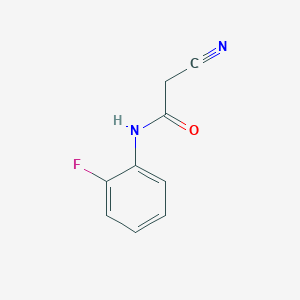

2-氰基-N-(2-氟苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of 2-cyano-N-(2-fluorophenyl)acetamide derivatives involves the use of 3-fluoro-4-cyanophenol as primary compounds. This method has led to the creation of novel compounds, characterized by elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008). The synthesis process is crucial for developing polyfunctionalized heterocyclic compounds, serving as a building block for further chemical reactions and analyses.

Molecular Structure Analysis

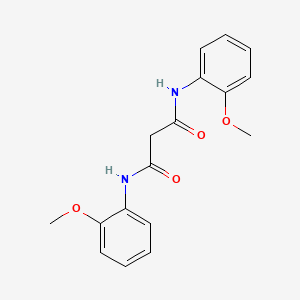

In the study of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, the crystal structure revealed hydrogen bonding that results in six-membered rings, linking molecules into chains. This demonstrates the importance of molecular structure analysis in understanding the interactions and conformational stability of such compounds (Xiangjun Qian et al., 2012).

Chemical Reactions and Properties

Chemical reactivity and properties of 2-cyano-N-(2-fluorophenyl)acetamide derivatives are illustrated by their use as synthons in heterocyclic synthesis, offering pathways to polyfunctionalized heterocyclic compounds through various reactions (Moustafa A. Gouda, 2014). The versatility of these compounds in reaction pathways underscores their utility in creating diverse molecular architectures.

Physical Properties Analysis

The physical properties of such compounds are closely related to their structural features, as seen in the synthesis and crystal structure analysis of related acetamide compounds. These studies provide insight into the physical characteristics, including melting points, solubility, and crystalline structures, which are essential for their application in various fields (Z. Ping, 2007).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(2-fluorophenyl)acetamide and its derivatives are pivotal for their functionality and reactivity in synthetic chemistry. Their ability to participate in the formation of heterocyclic compounds, as well as their reactivity towards various reagents, is fundamental to their utility in medicinal chemistry and material science. The synthesis and reactivity of these compounds as synthons in heterocyclic synthesis highlight their chemical properties and potential applications (Moustafa A. Gouda, 2014).

科学研究应用

合成和表征

- 从3-氟-4-氰基酚合成的新化合物,包括2-氰基-N-(2-氟苯基)乙酰胺,已被探索其结构性质(Yang Man-li, 2008)。

杂环合成

- 2-氰基-N-(2-氟苯基)乙酰胺被用作合成各种杂环化合物的构建块,具有在药物化学和药物发现中的应用(Moustafa A. Gouda, 2014)。

抗肿瘤性能

- 2-氰基-N-(2-氟苯基)乙酰胺的衍生物已被合成并评估其抗肿瘤活性,在各种癌细胞系中显示出显著的抑制效果(H. Shams et al., 2010)。

抗微生物应用

- 基于2-氰基-N-(2-氟苯基)乙酰胺结构的化合物已显示出作为抗微生物剂对各种细菌和真菌菌株的有希望的结果(E. Darwish et al., 2014)。

酶抑制

- 一些衍生物正在研究其作为酶抑制剂的潜力,这可能对治疗黑色素生成等疾病有影响(Mubashir Hassan et al., 2022)。

染料合成

- 基于2-氰基-N-(2-氟苯基)乙酰胺衍生物合成的新型染料和染料前体已被合成,显示出显著的抗微生物活性和纺织品整理潜力(H. Shams et al., 2011)。

免疫调节

- 某些衍生物显示出可以增强免疫反应的性质,表明有潜力用作免疫调节剂(B. S. Wang et al., 1988)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

2-cyano-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAXFILTEIFLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351653 | |

| Record name | 2-cyano-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2-fluorophenyl)acetamide | |

CAS RN |

1735-96-2 | |

| Record name | 2-cyano-N-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

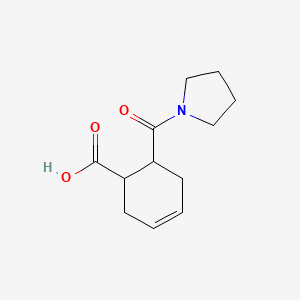

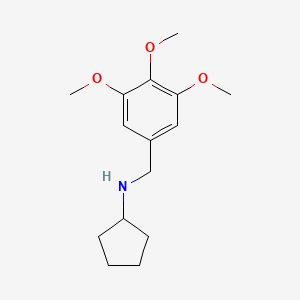

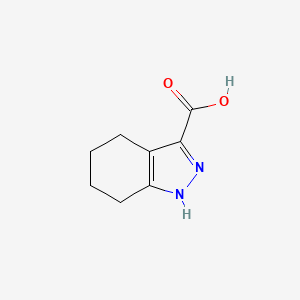

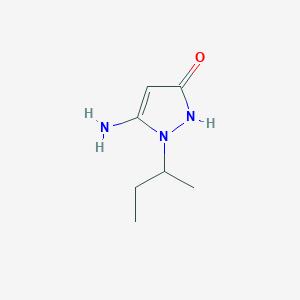

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)